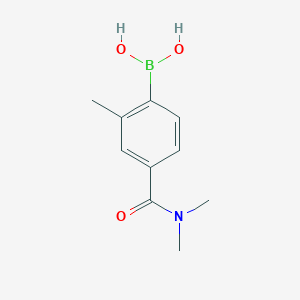![molecular formula C10H12FN3O B15068964 (NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is a synthetic organic compound that belongs to the class of nicotinaldehyde derivatives This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and an oxime functional group attached to the nicotinaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nicotinaldehyde Core: Starting from a suitable pyridine derivative, the nicotinaldehyde core can be synthesized through a series of reactions such as halogenation, nitration, and reduction.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the nicotinaldehyde core.
Formation of the Oxime Group: The oxime group can be formed by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Condensation: Amines or hydrazines under mild heating.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted nicotinaldehyde derivatives.
Condensation: Imines or hydrazones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving nicotinaldehyde derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom and the pyrrolidine ring can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde: Lacks the oxime group.
6-(Pyrrolidin-1-yl)nicotinaldehydeoxime: Lacks the fluorine atom.
2-Fluoro-6-(pyrrolidin-1-yl)pyridine: Lacks the aldehyde and oxime groups.
Uniqueness
(E)-2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehydeoxime is unique due to the combination of the fluorine atom, pyrrolidine ring, and oxime group, which can confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities.
属性
分子式 |
C10H12FN3O |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H12FN3O/c11-10-8(7-12-15)3-4-9(13-10)14-5-1-2-6-14/h3-4,7,15H,1-2,5-6H2/b12-7- |
InChI 键 |
JQAZDWJJXUPEHW-GHXNOFRVSA-N |
手性 SMILES |
C1CCN(C1)C2=NC(=C(C=C2)/C=N\O)F |
规范 SMILES |
C1CCN(C1)C2=NC(=C(C=C2)C=NO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


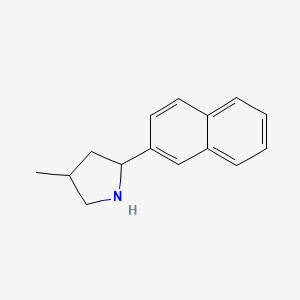



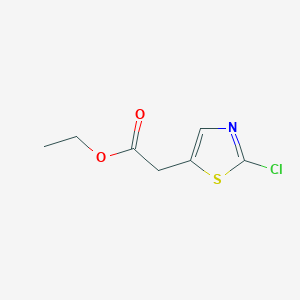
![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
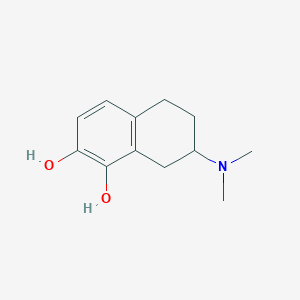
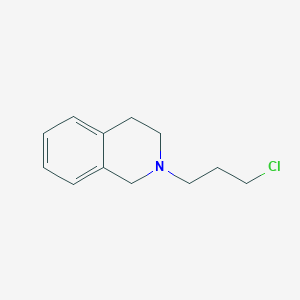

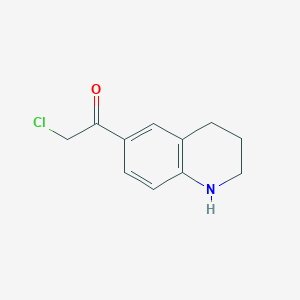
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
